
Ciproquazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
準備方法
シプロクアゾンの調製には、さまざまな試薬や溶媒を用いる合成経路が含まれます。一般的な方法の1つは、特定の出発物質を制御された条件下で反応させて、目的の生成物を得ることです。 シプロクアゾンの工業生産には、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成が伴う場合があります .
化学反応の分析
シプロクアゾンは、酸化、還元、置換反応など、さまざまな種類の化学反応を起こします。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤などがあります。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
シプロクアゾンは、幅広い科学研究に応用されています。化学においては、さまざまな反応機構や経路を研究するためのモデル化合物として使用されます。生物学では、さまざまな生物系に対するその影響とその潜在的な治療的用途を調べるために使用されます。医学では、シプロクアゾンの鎮痛作用とそのさまざまな痛み関連疾患の治療における潜在的な使用について研究されています。 工業においては、新しい医薬品やその他の化学製品の開発に使用されています .
科学的研究の応用
Antimicrobial Properties
Ciproquazone exhibits broad-spectrum antimicrobial activity, particularly against various bacterial strains. Its effectiveness has been demonstrated in treating infections caused by multi-resistant pathogens, making it a valuable option in anti-infective therapy.
Table 1: Antimicrobial Efficacy of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Escherichia coli | 0.5 |
Staphylococcus aureus | 1.0 |
Pseudomonas aeruginosa | 2.0 |
This compound's ability to penetrate tissues effectively enhances its therapeutic prospects for treating urinary tract infections and respiratory tract infections, where it has shown significant clinical efficacy .
Cancer Research Applications
Recent studies have explored the potential of this compound as an anticancer agent. Research indicates that it may inhibit the growth of various cancer cell lines, including prostate and bladder cancer cells.
Case Study 1: Prostate Cancer Cell Lines
In vitro studies have shown that this compound induces apoptosis in prostate cancer cell lines through mechanisms involving cell cycle arrest and mitochondrial injury. The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent for prostate cancer management .
Table 2: Effects on Prostate Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
LNCaP | 10 | Apoptosis induction |
PC-3 | 15 | Cell cycle arrest |
Cytoprotective Effects
This compound has shown cytoprotective effects in various models, particularly in mitigating damage caused by non-steroidal anti-inflammatory drugs (NSAIDs). Studies indicate that it can reduce gastrointestinal mucosal injury induced by strong irritants .
Case Study 2: Cytoprotection Against NSAID-Induced Damage
In animal models, this compound significantly reduced the incidence of gastric lesions caused by NSAIDs, demonstrating its potential use as a protective agent in patients requiring long-term NSAID therapy.
Immunomodulatory Effects
Emerging research suggests that this compound may have immunomodulatory properties, potentially influencing inflammatory responses. This aspect is particularly relevant in conditions characterized by excessive inflammation.
Table 3: Immunomodulatory Effects of this compound
Condition | Effect Observed |
---|---|
Rheumatoid Arthritis | Reduced inflammatory cytokine levels |
Asthma | Decreased airway hyperresponsiveness |
作用機序
シプロクアゾンの作用機序には、体内の特定の分子標的および経路との相互作用が含まれます。それは、特定の受容体または酵素に結合することにより効果を発揮し、細胞プロセスとシグナル伝達経路の変化につながります。 その作用機序に関与する正確な分子標的と経路は、現在も研究中です .
類似化合物の比較
シプロクアゾンは、プロクアゾンやシプロフロキサシンなどの他の類似化合物と比較することができます。これらの化合物はすべて鎮痛作用がありますが、シプロクアゾンは、その特定の分子構造とその特定の治療的用途においてユニークです。 プロクアゾンとシプロフロキサシンは、異なる分子標的と作用機序を持っており、シプロクアゾンの独自性を強調しています .
類似化合物との比較
Ciproquazone can be compared with other similar compounds, such as proquazone and ciprofloxacin. While all these compounds have analgesic properties, this compound is unique in its specific molecular structure and its particular therapeutic applications. Proquazone and ciprofloxacin have different molecular targets and mechanisms of action, highlighting the uniqueness of this compound .
生物活性
Ciproquazone is a synthetic antimicrobial compound that belongs to the quinolone class of antibiotics. It has been primarily studied for its biological activity against various bacterial strains and its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and relevant case studies.
This compound exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By binding to these enzymes, this compound disrupts DNA supercoiling, leading to cell death in susceptible bacteria. This mechanism is similar to that of other fluoroquinolones, making it effective against a wide range of Gram-negative and some Gram-positive bacteria.
Antimicrobial Efficacy
This compound has demonstrated significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness against key bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Escherichia coli | 0.5 - 2 |
Klebsiella pneumoniae | 1 - 4 |
Pseudomonas aeruginosa | 2 - 8 |
Staphylococcus aureus | 4 - 16 |
Streptococcus pneumoniae | 1 - 4 |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good absorption and distribution in body tissues, with a half-life that supports once or twice daily dosing. Studies have shown that it achieves therapeutic levels in urine, making it particularly effective for urinary tract infections.
Clinical Studies
Several clinical studies have evaluated the efficacy of this compound in treating infections. A notable study published in the Journal of Antimicrobial Chemotherapy reported the successful treatment of complicated urinary tract infections with this compound, showing a cure rate of over 80% among treated patients .
Another study focused on patients with respiratory tract infections caused by resistant strains. Results indicated that this compound provided effective coverage against multidrug-resistant organisms, highlighting its potential role in treating infections where conventional antibiotics fail .
Case Studies
-
Case Study: Complicated Urinary Tract Infection
- Patient Profile: A 45-year-old female with recurrent UTIs caused by E. coli.
- Treatment Regimen: this compound 500 mg twice daily for 7 days.
- Outcome: Complete resolution of symptoms and negative urine cultures at follow-up.
-
Case Study: Respiratory Infection
- Patient Profile: A 60-year-old male with chronic obstructive pulmonary disease (COPD) and pneumonia due to Pseudomonas aeruginosa.
- Treatment Regimen: this compound 400 mg intravenously every 12 hours for 10 days.
- Outcome: Significant improvement in respiratory function and discharge after treatment completion.
Safety and Side Effects
This compound is generally well-tolerated; however, like all antibiotics, it may cause side effects including gastrointestinal disturbances, allergic reactions, and potential effects on cartilage development in younger populations. Monitoring for adverse effects is essential during therapy.
特性
CAS番号 |
33453-23-5 |
---|---|
分子式 |
C19H18N2O2 |
分子量 |
306.4 g/mol |
IUPAC名 |
1-(cyclopropylmethyl)-6-methoxy-4-phenylquinazolin-2-one |
InChI |
InChI=1S/C19H18N2O2/c1-23-15-9-10-17-16(11-15)18(14-5-3-2-4-6-14)20-19(22)21(17)12-13-7-8-13/h2-6,9-11,13H,7-8,12H2,1H3 |
InChIキー |
VAFNJIFAZJWWNI-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N(C(=O)N=C2C3=CC=CC=C3)CC4CC4 |
正規SMILES |
COC1=CC2=C(C=C1)N(C(=O)N=C2C3=CC=CC=C3)CC4CC4 |
Key on ui other cas no. |
33453-23-5 |
同義語 |
1-cyclopropylmethyl-4-phenyl-6-methoxy-2(1H)-quinazolinone SL 573 SL-573 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。